molecular formula C8H10N2O3 B8612858 Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate CAS No. 604000-36-4

Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate

Cat. No. B8612858
CAS RN: 604000-36-4
M. Wt: 182.18 g/mol
InChI Key: RAAFTJJISHUISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate is a chemical compound with the IUPAC name ethyl 6-(hydroxymethyl)nicotinate . It has a molecular weight of 181.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate is 1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate is a solid compound . Its molecular weight is 181.19 .

properties

CAS RN

604000-36-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-4,11H,2,5H2,1H3

InChI Key

RAAFTJJISHUISS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

435 mg of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid was dissolved in 11.0 mL of dimethoxyethane, and 0.424 mL of 4-methylmorpholine and 0.531 ml, of isobutyl chloroformate were added thereto at 0° C. After stirring at 0° C. for 2 hours, a suspension of 294 mg of sodium borohydride in water (2.50 mL) was added to the reaction liquid, followed by further stiffing at 0° C. for 20 minutes. To the reaction liquid was added water, followed by extraction with ethyl acetate, and the organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=97:3 to 90:10) to obtain 184 mg of ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.424 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.